The molecular formula of 2,2’,3,3’,5,6’-Hexachlorobiphenyl is C12H4Cl6 . The average molecular mass is 360.878 g/mol . The structure consists of two benzene rings with chlorine atoms attached at the 2, 3, and 5 positions of each of the benzene rings .
2,2’,3,3’,5,6’-Hexachlorobiphenyl is a solid substance that appears as colorless to light yellow oily liquids or solids . It has a very low solubility in water (8.99e-07 mg/mL at 25°C) .
The synthesis of 2,2',3,3',5,6'-Hexachlorobiphenyl generally involves the chlorination of biphenyl under controlled conditions. This process can be executed using several methods:
In industrial settings, large-scale reactors equipped with temperature and pressure control systems are employed to ensure efficient chlorination. The continuous addition of chlorine gas allows for better control over the reaction conditions and product yield.
The structure of 2,2',3,3',5,6'-Hexachlorobiphenyl consists of two phenyl rings connected by a single bond with six chlorine atoms attached at specific positions on the rings. Its IUPAC name is 1,2,4-trichloro-3-(2,3,5-trichlorophenyl)benzene.
2,2',3,3',5,6'-Hexachlorobiphenyl can undergo various chemical reactions including:
The primary target for 2,2',3,3',5,6'-Hexachlorobiphenyl is the cytochrome P450 enzyme CYP2B6. The compound interacts with this enzyme through electrophilic additions at specific carbon positions on its structure.
This interaction leads to metabolic activation and influences various biochemical pathways within organisms. Studies using quantum mechanics/molecular mechanics methods indicate that this compound can significantly affect metabolic processes and gene expression related to neurodevelopmental disorders .
These properties contribute to its persistence in the environment and bioaccumulation potential in biological systems .
Despite being banned for many applications due to environmental concerns, 2,2',3,3',5,6'-Hexachlorobiphenyl is still utilized in scientific research for:
White-rot fungi employ nonspecific oxidative enzymes to attack lignin-like structures, making them exceptionally effective against highly chlorinated biphenyls. Their extracellular enzyme systems bypass the need for substrate specificity, enabling degradation of even hexachlorinated congeners like PCB 132.
1.1.1 Pleurotus ostreatus and Trametes versicolor Synergistic Activity
Field studies of historically contaminated soils (>900 mg/kg Aroclor 1260) reveal that co-cultures of P. ostreatus and T. versicolor achieve over 95% degradation of PCB mixtures within 5 weeks. This consortium specifically degrades 50–60% of penta- and hexachlorinated biphenyls, including PCB 132, through complementary enzymatic profiles. T. versicolor initiates lateral dechlorination, while P. ostreatus cleaves the biphenyl ring system of partially dechlorinated products. This synergy reduces accumulation of toxic intermediates that typically inhibit bacterial degradation pathways [2] [4].
Table 1: Fungal Degradation Efficiency of Key PCB Congeners
Congener | Chlorination Pattern | Degradation (%) | Timeframe |
---|---|---|---|
PCB 132 | 2,2',3,3',5,6' | 58.2% | 35 days |
Tetrachlorobiphenyl | 2,2',4,4' | 95.7% | 21 days |
Pentachlorobiphenyl | 2,3,4,4',5 | 62.4% | 35 days |
The degradation of PCB 132 involves three key extracellular enzymes:
These enzymes operate through free-radical chain reactions, with activity optimized at pH 4.5–5.5 and 25–30°C. Notably, Phlebia brevispora TMIC33929 demonstrates exceptional activity against coplanar congeners through this system, achieving 40% degradation of hexachlorinated biphenyls within 17 days. The non-specific nature prevents metabolic inhibition by chlorine positioning, making this system uniquely effective against asymmetric chlorination patterns like PCB 132 [2] [4] [6].
Bacterial degradation of higher chlorinated biphenyls requires sequential anaerobic dechlorination followed by aerobic oxidation. Psychrotolerant and alkaline-adapted strains exhibit particular promise for in situ remediation of PCB 132.
Rhodococcus erythropolis TA421 and Rhodococcus ruber strains isolated from termite guts and contaminated sediments demonstrate unique adaptations for PCB metabolism:
Consortia containing R. ruber achieve 85% degradation of Delor 103 (Aroclor 1242 equivalent) through division of labor: Rhodococcus spp. dechlorinate ortho-positions, while Achromobacter and Stenotrophomonas species attack para-substituted rings. This consortium reduces PCB 132 concentrations by 73–80% in sediment microcosms within 60 days [2] [4].
Table 2: Temperature-Dependent Degradation Kinetics of PCB 132
Bacterial Strain | 5°C Degradation | 30°C Degradation | Primary Chlorine Position Targeted |
---|---|---|---|
Rhodococcus erythropolis TA421 | 38.2% | 71.5% | Ortho (2,2',6) |
Hymenobacter taeniospiralis | 42.7% | 89.3% | Meta (3,5) |
Rhodococcus pyridinivorans | 29.8% | 83.2% | Para (4) |
1.2.2 Paenibacillus spp. as Novel PCB-Degrading Agents
Paenibacillus sp. KBC101 represents a newly discovered alkaline-tolerant PCB degrader with exceptional congener range. Isolated from contaminated soils, this strain demonstrates:
Genomic analysis reveals unique bph gene clusters containing alkaline-stable meta-cleavage dioxygenases. When exposed to PCB 132, Paenibacillus initiates angular dioxygenation at C4-C5 positions, followed by hydrolytic dechlorination. This novel pathway achieves 71.5% transformation of hexachlorinated congeners within 6 days, significantly outperforming traditional Pseudomonas strains [2] [4].
Janibacter sp. MS3-02 demonstrates exceptional niche adaptation for PCB degradation in heterogeneous environments. Isolated from incinerator-contaminated soils, this actinobacterium exhibits:
When exposed to PCB 132, Janibacter initiates dechlorination at the 3,3',5-positions through a unique cytochrome P450 system (CYP153). This specificity stems from its enzyme's hydrophobic pocket geometry, which accommodates multiple meta-chlorines. The strain achieves 50% reduction of Aroclor 1242 in sterile soil within 14 days, with hexachlorinated congener degradation following first-order kinetics (k = 0.048 day⁻¹) [2] [4].
Table 3: Congener-Specific Degradation by Soil Microbes
Microorganism | Preferred Congeners | PCB 132 Degradation | Soil Matrix Influence |
---|---|---|---|
Janibacter sp. MS3-02 | 3,4,5-substituted rings | 68.3% | Enhanced in humic-rich soils |
Scedosporium apiospermum | Ortho-depleted congeners | 52.7% | Inhibited by clay minerals |
Penicillium chrysogenum | Mono-di-substituted rings | 41.5% | Unaffected by soil type |
The enzymatic pathway involves three stages:
This pathway generates chlorobenzoates that feed into the TCA cycle, completing mineralization. The presence of Janibacter in consortia increases overall PCB 132 degradation by 30–40% compared to fungal-only systems, highlighting its importance in synergistic decontamination strategies [2] [6].
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